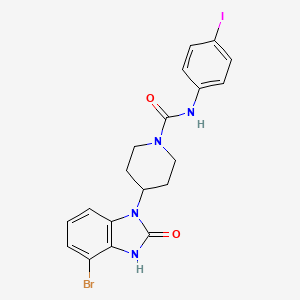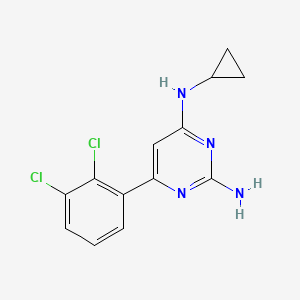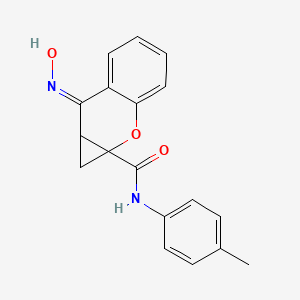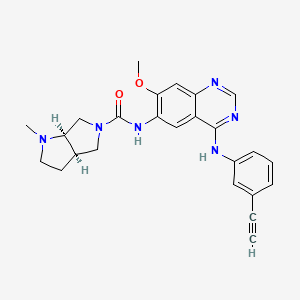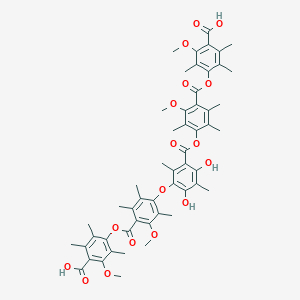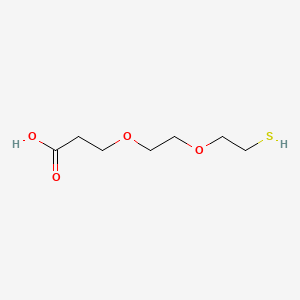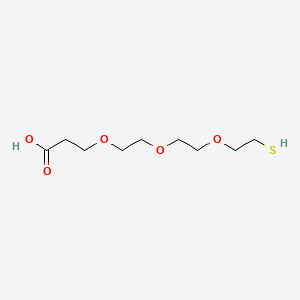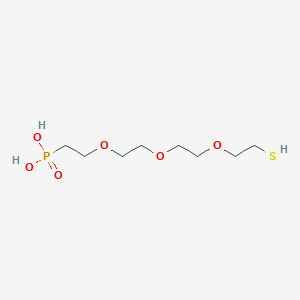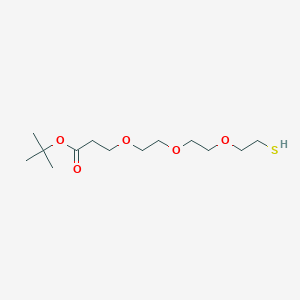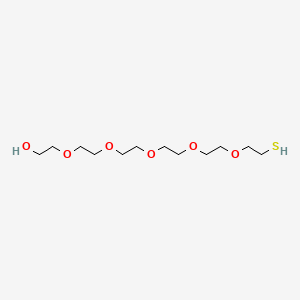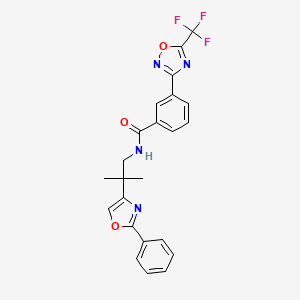
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide
Übersicht
Beschreibung
TMP-195 is an inhibitor of class IIa histone deacetylases (HDACs; Kis = 59, 60, 26, and 15 nM for HDAC4, 5, 7, and 9, respectively). It is selective for class IIa HDACs over class I and class IIb HDACs (Kis = 10-43 μM for HDAC1-3, 6, 9, and 10-11). TMP-195 blocks accumulation of chemoattractant chemokine ligand 2 (CCL2) in the supernatant of monocytes stimulated with macrophage colony-stimulating factor (CSF-1). It increases secretion of CCL1 by monocytes stimulated with CSF-1 and granulocyte/monocyte colony-stimulating factor (GM-CSF). In vivo, TMP-195 reduces tumor burden and the number of pulmonary metastases in a macrophage-dependent autochthonous mouse model of breast cancer.
TMP195 is a potent and selective class IIa HDAC inhibitor with IC50s of 59 nM, 60 nM, 26 nM and 15 nM for HDAC4, HDAC5, HDAC7 and HDAC9 respectively. TMP195 can reprogram monocytes and macrophages in the tumor into cells able to sustain a robust CD8 T cell-mediated anti-tumoral immune response.
Wissenschaftliche Forschungsanwendungen
Oncology
TMP195 in Cancer Treatment: TMP195 has been shown to resensitize multidrug-resistant cancer cells to cytotoxic anticancer drugs . It enhances drug-induced apoptosis and sensitizes cancer cells overexpressing ABCB1 or ABCG2, which are proteins that contribute to drug resistance . This suggests a potential role for TMP195 in overcoming chemoresistance in cancer therapy.
Immunotherapy
TMP195 in Immunomodulation: Research indicates that TMP195 can modulate the tumor microenvironment by altering macrophage phenotypes, thereby reducing tumor burden and metastasis . This highlights its potential use in immunotherapy, particularly in strategies that aim to re-educate tumor-associated macrophages to fight cancer .
Bone Regeneration
TMP195 in Fracture Healing: Studies have demonstrated that nanoparticles enhanced with TMP195 can promote the differentiation of bone marrow mesenchymal stem cells into osteoblasts, aiding in bone regeneration and fracture recovery . This application could revolutionize the treatment of fractures and other bone-related conditions.
Cardiovascular Health
TMP195 in Atherosclerosis: TMP195 has been found to attenuate lesion formation in atherosclerosis by reducing endothelial activation and leukocyte recruitment, as well as limiting proinflammatory responses in macrophages . This indicates its potential as a therapeutic agent for cardiovascular diseases.
Metabolic Disorders
TMP195 in Metabolic Regulation: TMP195 has shown promise in alleviating lipopolysaccharide-induced acute kidney injury, which is associated with metabolic disorders . Its ability to mitigate renal tubular cell apoptosis and inflammation suggests a role in managing metabolic complications.
Wirkmechanismus
Target of Action
TMP195 is a potent and selective inhibitor of class IIa histone deacetylase (HDAC) with Ki values of 59, 60, 26, 15 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively . These HDACs are the primary targets of TMP195 and play a pivotal role in the transcriptional regulation of genes within the nucleus .
Mode of Action
TMP195 interacts with its targets, the class IIa HDACs, and inhibits their function . This inhibition leads to changes in the transcriptional regulation of genes, which can have various downstream effects. For instance, TMP195 treatment significantly enhances drug-induced apoptosis and sensitizes multidrug-resistant cancer cells overexpressing ABCB1 or ABCG2 to anticancer drugs .
Biochemical Pathways
TMP195 affects several biochemical pathways. It has been shown to prevent HDAC4 translocation from the cytoplasm to the nucleus, thereby activating the NRF2/HO-1 signaling pathway . This pathway plays a crucial role in cellular responses to oxidative stress. Additionally, TMP195 promotes the differentiation of bone marrow mesenchymal stem cells into osteoblasts while inhibiting the differentiation of bone marrow mononuclear macrophages into osteoclasts .
Eigenschaften
IUPAC Name |
N-[2-methyl-2-(2-phenyl-1,3-oxazol-4-yl)propyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O3/c1-22(2,17-12-32-20(28-17)14-7-4-3-5-8-14)13-27-19(31)16-10-6-9-15(11-16)18-29-21(33-30-18)23(24,25)26/h3-12H,13H2,1-2H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCSXAUJBQZZSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=CC(=C1)C2=NOC(=N2)C(F)(F)F)C3=COC(=N3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-2-(2-phenyloxazol-4-yl)propyl)-3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of TMP195?
A: TMP195 acts as a potent and selective inhibitor of class IIa histone deacetylases (HDACs). [, , , , , , , ]
Q2: How does TMP195's inhibition of class IIa HDACs impact cellular processes?
A: By inhibiting class IIa HDACs, TMP195 promotes histone acetylation. This epigenetic modification can influence gene expression, ultimately impacting various cellular processes like cell growth, differentiation, and immune responses. [, , , , , , ]
Q3: Can you elaborate on the specific downstream effects of TMP195 observed in preclinical studies?
A3: TMP195 has demonstrated promising anti-tumor effects in preclinical models. Specifically, it can:
- Reprogram Tumor-Associated Macrophages: TMP195 shifts macrophages towards an anti-tumor phenotype (M1 polarization), enhancing their ability to attack tumor cells and boosting the immune response against cancer. [, , , ]
- Sensitize Multidrug-Resistant Cancer Cells: It can reverse resistance to certain anticancer drugs, particularly those whose efflux is mediated by ABCB1 and ABCG2 transporters. []
- Reduce Atherosclerotic Plaque Vulnerability: In experimental models, TMP195 has shown the ability to stabilize atherosclerotic plaques by reducing inflammation and macrophage infiltration. []
- Alleviate Acute Kidney Injury: Preclinical studies suggest a potential protective effect of TMP195 against acute kidney injury, likely through its anti-inflammatory and anti-apoptotic properties. []
Q4: What is the molecular formula and weight of TMP195?
A4: The molecular formula of TMP195 is C22H19F3N4O3, and its molecular weight is 444.41 g/mol.
Q5: Is there any spectroscopic data available for TMP195?
A5: While the provided research papers do not include detailed spectroscopic data, techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly employed for structural confirmation of such compounds.
Q6: What is known about the structure-activity relationship (SAR) of TMP195?
A: While detailed SAR studies are not presented in these papers, the presence of the trifluoromethyloxadiazole (TFMO) moiety is highlighted for its selective binding to class IIa HDACs. [] Understanding the impact of structural modifications on TMP195's activity, potency, and selectivity would be essential for optimizing its therapeutic potential.
Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of TMP195?
A: The research papers primarily focus on the in vitro and in vivo effects of TMP195. Further investigations into its absorption, distribution, metabolism, and excretion (ADME) are necessary to establish its PK/PD profile and guide dosing regimens. []
Q8: What evidence supports the in vivo efficacy of TMP195?
A: Preclinical studies using mouse models have demonstrated the anti-tumor effects of TMP195, particularly in breast cancer. [] Additionally, its potential in other conditions, such as atherosclerosis [] and acute kidney injury [], has been suggested based on animal model data.
Q9: Are there any specific drug delivery strategies being explored for TMP195?
A: One study explored the use of biomimetic nanoparticles to deliver TMP195 and enhance its targeting to tumor-associated macrophages. [] Developing efficient drug delivery systems would be crucial for maximizing TMP195's therapeutic efficacy and minimizing potential off-target effects.
Q10: What is known about the potential toxicity and safety profile of TMP195?
A: While the provided research highlights the potential therapeutic benefits of TMP195, further comprehensive toxicological studies are needed to fully evaluate its safety profile, including potential long-term effects. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



